



Application Notes and Protocols for C3a (70-77)-Mediated Calcium Mobilization Assay

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Compound of Interest		
Compound Name:	C3a (70-77)	
Cat. No.:	B12307892	Get Quote

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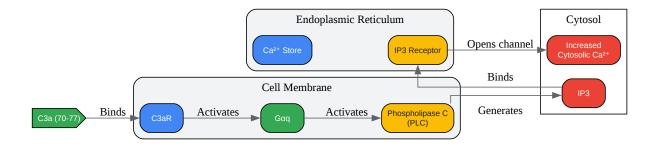
These application notes provide a detailed protocol for measuring intracellular calcium mobilization induced by the C3a receptor agonist peptide, **C3a** (70-77). This assay is a critical tool for studying the activation of the C3a receptor (C3aR), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. The protocol is optimized for a 96-well or 384-well microplate format using a fluorescent calcium indicator.

Introduction

The complement component C3a is an anaphylatoxin that exerts its biological effects through the C3a receptor (C3aR), a member of the GPCR family.[1][2] The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (ASHLGLAR), has been shown to be the active region of the full-length protein, capable of binding to and activating C3aR.[3] C3aR activation by agonists like C3a (70-77) initiates a signaling cascade through Gαq proteins, leading to the activation of phospholipase C (PLC).[1][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][4] This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust method for quantifying C3aR activation. This assay is valuable for screening compound libraries for novel agonists or antagonists of the C3aR.



Signaling Pathway of C3a (70-77)-Induced Calcium Mobilization



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Caption: C3a (70-77) signaling pathway leading to intracellular calcium release.

Quantitative Data Summary

The following tables summarize key quantitative data for C3aR agonists in calcium mobilization assays. Note that specific EC50 values for C3a (70-77) are not extensively reported in the literature; however, it is known to be less potent than the full-length C3a.[3] The provided data for full-length C3a can be used as a reference for assay development.

Ligand	Cell Line	Assay Type	EC50 Value	Reference
Human C3a	CHOK1 expressing GCaMP6s-CAAX and Gα15	Fluorescence (GCaMP6s)	4.5 ± 0.5 nM	[5]
СЗа	CHO-M1	Fluorescence (Fluo-4)	582 nM	[6]



Parameter	Cell Line	Recommended Value	Reference
Seeding Density (96- well)	Adherent Cells (e.g., CHO, HEK293)	40,000 - 80,000 cells/well	[7][8]
Seeding Density (384-well)	Adherent Cells (e.g., CHO, HEK293)	10,000 - 20,000 cells/well	[7][8]
Seeding Density (96- well)	Suspension Cells (e.g., RAW264.7)	125,000 - 250,000 cells/well	[8]
Seeding Density (384-well)	Suspension Cells (e.g., RAW264.7)	30,000 - 60,000 cells/well	[8]

Experimental Protocol

This protocol is designed for a 96-well plate format using a calcium-sensitive dye such as Fluo-4 AM. Adjust volumes accordingly for a 384-well format.

Materials and Reagents

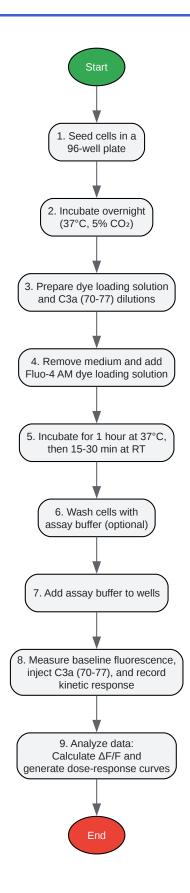
- Cell Line: A cell line endogenously or recombinantly expressing C3aR (e.g., CHO-K1, HEK293, RAW264.7).[5][9]
- C3a (70-77) Peptide: Lyophilized peptide to be reconstituted in a suitable buffer (e.g., PBS or HBSS).
- Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics.
- Fluo-4 AM Dye Loading Solution: Fluo-4 AM is a cell-permeant dye that increases
 fluorescence upon binding to calcium.[10][11] Commercial kits are available (e.g., from
 Abcam, Thermo Fisher Scientific) and typically include a quencher for extracellular dye.[7]
 [12]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[7]
 Probenecid (2.5 mM) can be included to prevent dye leakage from the cells.[10]



- Microplates: Black, clear-bottom 96-well or 384-well plates.[9]
- Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurement with bottom-read capabilities and automated injectors (e.g., FLIPR, FlexStation).[13][14] Excitation should be set around 490 nm and emission around 525 nm for Fluo-4.[7]

Experimental Workflow





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Caption: Workflow for the C3a (70-77) calcium mobilization assay.



Step-by-Step Procedure

- · Cell Seeding:
 - The day before the assay, harvest and count the cells.
 - \circ Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 μ L of culture medium.[7][8]
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.[7]
- Reagent Preparation:
 - Prepare the Fluo-4 AM dye loading solution according to the manufacturer's instructions.
 This typically involves dissolving the lyophilized dye in DMSO and then diluting it in the assay buffer.
 - \circ Prepare serial dilutions of the **C3a (70-77)** peptide in the assay buffer. A typical concentration range to test would be from 1 nM to 10 μ M to determine a full doseresponse curve.
- Dye Loading:
 - On the day of the assay, carefully remove the cell culture medium from the wells.
 - Add 100 μL of the prepared Fluo-4 AM dye loading solution to each well.
 - Incubate the plate at 37°C for 1 hour, protected from light.[7][10]
 - Following the 37°C incubation, allow the plate to equilibrate at room temperature for 15-30 minutes to ensure complete de-esterification of the AM ester.[7]
 - Note: If using a no-wash kit, washing is not necessary. If not using a no-wash kit, gently
 wash the cells twice with 100 μL of assay buffer to remove extracellular dye.
- Calcium Mobilization Measurement:



- Place the cell plate into the fluorescence plate reader.
- Set the instrument to measure fluorescence kinetically (e.g., one reading every second)
 with excitation at ~490 nm and emission at ~525 nm.
- Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
- \circ Using the instrument's automated injector, add a specific volume (e.g., 20-50 μ L) of the C3a (70-77) peptide dilution to the wells.
- Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent signal decay.

Data Analysis

- The raw data will be presented as fluorescence intensity over time.
- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (average intensity before compound addition) from the peak fluorescence (maximum intensity after compound addition).
- The response can be normalized to the baseline by calculating the ratio $\Delta F/F_0$, where F_0 is the baseline fluorescence.
- Plot the normalized response against the logarithm of the **C3a (70-77)** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Troubleshooting



Issue	Possible Cause	Suggested Solution
High Background Fluorescence	Incomplete removal of extracellular dye.	If not using a no-wash kit, ensure thorough but gentle washing of the cell monolayer. Use a no-wash kit that contains an extracellular quencher.
Autofluorescence from test compounds.	Test the intrinsic fluorescence of the compounds in a cell-free assay.	
Low Signal-to-Noise Ratio	Low receptor expression.	Use a cell line with confirmed high expression of C3aR or consider co-transfection with a promiscuous G protein like Ga16 to couple the receptor to the calcium pathway.[10]
Inefficient dye loading.	Optimize dye concentration and incubation time. Ensure cell viability is high.	
No Response to Agonist	Inactive C3a (70-77) peptide.	Verify the integrity and concentration of the peptide stock. Use a fresh batch.
Incorrect assay buffer composition.	Ensure the assay buffer contains physiological levels of calcium.	
High Well-to-Well Variability	Uneven cell seeding.	Ensure a single-cell suspension before seeding and mix the plate gently to distribute cells evenly.
Inconsistent liquid handling.	Use calibrated multichannel pipettes or automated liquid handlers for consistency.	_







Avoid using the outer wells of

Edge effects on the microplate. the plate or fill them with PBS

to maintain humidity.

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